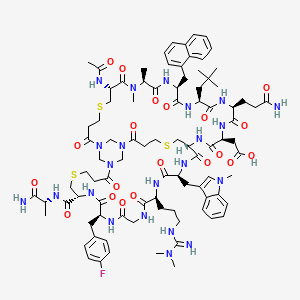
TSLP binder-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TSLP binder-1 involves the use of Bicycle Therapeutics’ proprietary phage display platform to identify bicyclic peptides with high affinity for thymic stromal lymphopoietin . The synthetic route includes the identification of key metabolites and the improvement of proteolytic stability in lung S9 fractions without sacrificing binding affinity . The industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
TSLP binder-1 is a bicyclic peptide, and its chemical reactions primarily involve binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution. The compound binds to thymic stromal lymphopoietin at the site used by the IL-7Rα subunit, showing high affinity and stability in rat plasma and rat lung S9 fraction . The major product formed from this binding interaction is a stable complex between this compound and thymic stromal lymphopoietin.
Scientific Research Applications
TSLP binder-1 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the role of thymic stromal lymphopoietin in the development of asthma and other atopic diseases . The compound’s high affinity for thymic stromal lymphopoietin makes it a valuable tool for investigating the cytokine’s interactions and effects on various cell types, including dendritic cells, T cells, B cells, neutrophils, mast cells, eosinophils, and innate lymphoid cells . Additionally, this compound is used in drug discovery efforts to identify novel macrocyclic peptide medicines .
Mechanism of Action
TSLP binder-1 exerts its effects by binding to thymic stromal lymphopoietin at the site used by the IL-7Rα subunit . This binding interaction prevents thymic stromal lymphopoietin from interacting with its receptors, thereby inhibiting its pro-inflammatory effects. Thymic stromal lymphopoietin is known to promote type 2 immune responses, and its inhibition by this compound can help reduce inflammation and allergic reactions . The molecular targets involved in this mechanism include thymic stromal lymphopoietin and the IL-7Rα subunit.
Comparison with Similar Compounds
TSLP binder-1 is unique due to its high affinity for thymic stromal lymphopoietin and its stability in biological systems . Similar compounds include other bicyclic peptides identified using phage display platforms, such as those targeting different cytokines or receptors . One notable similar compound is tezepelumab, a monoclonal antibody that binds to thymic stromal lymphopoietin and prevents its interaction with the TSLP receptor . While both this compound and tezepelumab target thymic stromal lymphopoietin, this compound is a bicyclic peptide, whereas tezepelumab is a monoclonal antibody, highlighting the diversity in approaches to targeting this cytokine.
Properties
Molecular Formula |
C90H123FN22O20S3 |
|---|---|
Molecular Weight |
1948.3 g/mol |
IUPAC Name |
2-[(9R,12S,15S,18S,21S,24S,27R,30S,33S,39S,42R)-9-acetamido-42-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]-21-(3-amino-3-oxopropyl)-33-[3-[(N,N-dimethylcarbamimidoyl)amino]propyl]-18-(2,2-dimethylpropyl)-39-[(4-fluorophenyl)methyl]-11,12-dimethyl-30-[(1-methylindol-3-yl)methyl]-15-(naphthalen-1-ylmethyl)-4,10,13,16,19,22,25,28,31,34,37,40,47,50-tetradecaoxo-7,44,53-trithia-1,3,11,14,17,20,23,26,29,32,35,38,41,48-tetradecazatricyclo[25.22.5.13,48]pentapentacontan-24-yl]acetic acid |
InChI |
InChI=1S/C90H123FN22O20S3/c1-50(77(93)122)97-86(131)67-44-134-34-30-73(117)111-47-112-49-113(48-111)75(119)32-36-136-46-69(98-52(3)114)88(133)110(10)51(2)78(123)102-63(38-55-19-15-18-54-17-11-12-20-58(54)55)83(128)105-66(41-90(4,5)6)85(130)101-61(28-29-71(92)115)80(125)104-65(40-76(120)121)84(129)107-68(45-135-35-31-74(112)118)87(132)103-64(39-56-43-109(9)70-23-14-13-21-59(56)70)82(127)100-60(22-16-33-95-89(94)108(7)8)79(124)96-42-72(116)99-62(81(126)106-67)37-53-24-26-57(91)27-25-53/h11-15,17-21,23-27,43,50-51,60-69H,16,22,28-42,44-49H2,1-10H3,(H2,92,115)(H2,93,122)(H2,94,95)(H,96,124)(H,97,131)(H,98,114)(H,99,116)(H,100,127)(H,101,130)(H,102,123)(H,103,132)(H,104,125)(H,105,128)(H,106,126)(H,107,129)(H,120,121)/t50-,51+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+/m1/s1 |
InChI Key |
GKTRIGTWRITGJO-HLPWJYNGSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSCCC(=O)N3CN(CN(C3)C(=O)CCSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CN(C5=CC=CC=C54)C)CCCNC(=N)N(C)C)CC6=CC=C(C=C6)F)C(=O)N[C@H](C)C(=O)N)C(=O)CCSC[C@@H](C(=O)N1C)NC(=O)C)CC(=O)O)CCC(=O)N)CC(C)(C)C)CC7=CC=CC8=CC=CC=C87 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSCCC(=O)N3CN(CN(C3)C(=O)CCSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CC4=CN(C5=CC=CC=C54)C)CCCNC(=N)N(C)C)CC6=CC=C(C=C6)F)C(=O)NC(C)C(=O)N)C(=O)CCSCC(C(=O)N1C)NC(=O)C)CC(=O)O)CCC(=O)N)CC(C)(C)C)CC7=CC=CC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


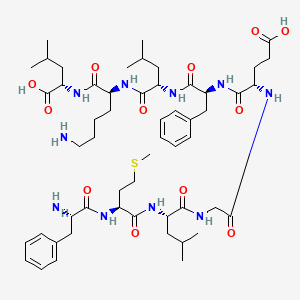
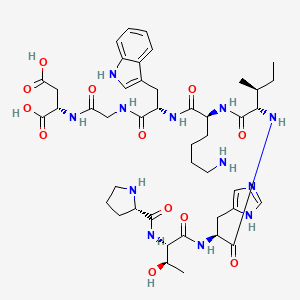
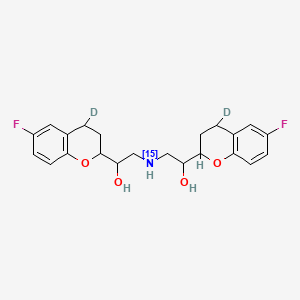
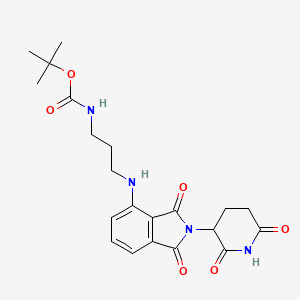
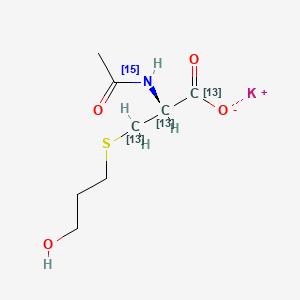
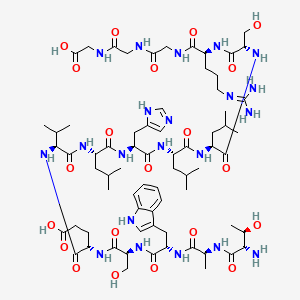
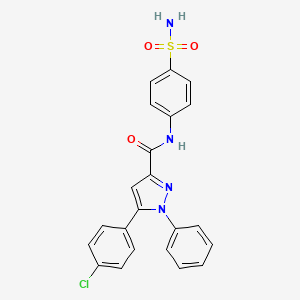
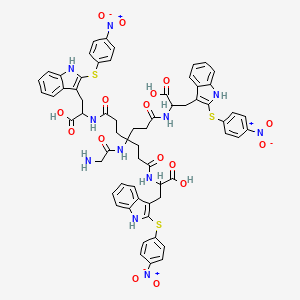
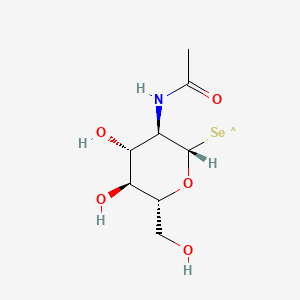


![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)


